tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Overview
Description
“tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 896464-16-7 . It has a molecular weight of 226.32 . The compound is typically stored in a refrigerator and has a physical form of liquid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is a liquid at room temperature .Scientific Research Applications
Spirolactams Synthesis and Conformational Analysis
Fernandez et al. (2002) describe the synthesis of spirolactams, including tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate, for use in peptide synthesis. These compounds act as constrained surrogates for specific dipeptides and show potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Supramolecular Arrangements in Crystallography
Graus et al. (2010) investigated supramolecular arrangements based on derivatives of diazaspiro[4.5]decane, a related compound, to understand the influence of substituents on cyclohexane ring in crystal structures. Their work highlights the significance of these compounds in crystallography (Graus et al., 2010).
Synthetic Routes for Novel Bifunctional Compounds
Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This research provides a foundation for further derivation and exploration of novel compounds in chemical space (Meyers et al., 2009).
Osteoclast Activity Inhibition
Mounier et al. (2020) explored derivatives of diazaspiro[4,4]nonane, closely related to the target compound, for inhibiting osteoclast activities. Their findings suggest potential applications in developing new drugs for osteoporosis treatment (Mounier et al., 2020).
Antitubercular Agents Development
Wang et al. (2020) synthesized benzothiazinone derivatives containing a moiety similar to this compound, showing excellent in vitro activity against multidrug-resistant Mycobacterium tuberculosis. This suggests the potential of such compounds in treating tuberculosis (Wang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Oxalate is primarily used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors . These targets play crucial roles in cell signaling and regulation of the cell cycle, respectively.
Mode of Action
The compound interacts with its targets (RET kinase and CDK4/6) by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of RET kinase and CDK4/6 affects multiple biochemical pathways. RET kinase is involved in various cell signaling pathways that regulate cell growth and differentiation. On the other hand, CDK4/6 are key regulators of the cell cycle, and their inhibition can halt cell division .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell signaling and cell cycle regulation. This can lead to the inhibition of cell growth and division, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH . Furthermore, the presence of other substances in the body, such as proteins or other drugs, can also impact the compound’s bioavailability and action .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reagent in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors . These interactions are crucial for modulating kinase activity, which is essential for regulating cell growth and proliferation. The spirocyclic structure of this compound allows it to form stable complexes with target enzymes, thereby influencing their activity and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to inhibit or activate enzymes by forming stable complexes with them. For example, this compound can inhibit RET kinase activity by binding to its active site, thereby preventing substrate phosphorylation . Similarly, it can activate CDK4/6 by stabilizing their active conformations. These interactions at the molecular level are critical for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at room temperature, but its activity may decrease over time due to degradation Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate kinase activity and cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to kinase regulation and cellular signaling. This compound interacts with enzymes and cofactors that are essential for its metabolism and activity. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, cytoplasm, or mitochondria The localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGGVSZSAELAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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